

Fenbendazole-d3 CAS number and molecular weight

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Compound of Interest

Compound Name: Fenbendazole-d3

Cat. No.: B588382

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An In-depth Technical Guide to Fenbendazole-d3

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fenbendazole-d3 is the deuterated analog of Fenbendazole, a broad-spectrum benzimidazole anthelmintic agent. The incorporation of deuterium isotopes provides a valuable tool for various research applications, particularly in metabolic studies and as an internal standard for mass spectrometry-based quantification of Fenbendazole. This technical guide provides comprehensive information on the physicochemical properties, analytical methodologies, and key biological signaling pathways associated with Fenbendazole, which are crucial for researchers and drug development professionals.

Physicochemical Properties

Fenbendazole-d3 is characterized by the following properties:

Property	Value	Reference
CAS Number	1228182-47-5	[1]
Molecular Formula	C ₁₅ H ₁₀ D ₃ N ₃ O ₂ S	[1]
Molecular Weight	302.37 g/mol	[1]

Analytical Methodologies

Accurate quantification of Fenbendazole and its deuterated analog is critical for research and development. Below are summaries of commonly employed analytical techniques.

High-Performance Liquid Chromatography (HPLC)

HPLC is a robust method for the analysis of Fenbendazole.

Parameter	Description	Reference
Column	C18 ODS (250 mm x 4.6 mm, 5 µm)	[2]
Mobile Phase	Acetonitrile: Methanol (85:15, v/v)	[2]
Flow Rate	0.8 mL/min	[2]
Detection Wavelength	221 nm	[2]
Injection Volume	20 µL	[2]
Column Temperature	30°C	[2]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and selectivity for the quantification of Fenbendazole and its metabolites in biological matrices. **Fenbendazole-d3** is an ideal internal standard for these assays.

Parameter	Description	Reference
Column	Gemini NX-C18	[3]
Mobile Phase	Acetonitrile and 0.2% aqueous formic acid (gradient elution)	[3]
Flow Rate	0.6 mL/min	[3]
Ionization Mode	Positive Electrospray Ionization (ESI+)	[3]
Monitored Transition (Fenbendazole)	m/z 300.08 → 268.05	[3]

Experimental Protocols

Western Blot for p53 Activation

This protocol is designed to assess the effect of Fenbendazole on the expression of the p53 tumor suppressor protein.

- Cell Treatment: Culture colorectal cancer cells (e.g., SNU-C5) and treat with varying concentrations of Fenbendazole or DMSO (vehicle control) for 72 hours.[4]
- Cell Lysis: Harvest the cells and prepare whole-cell extracts.
- Protein Quantification: Determine the protein concentration of the lysates.
- SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
- Immunoblotting: Block the membrane and incubate with a primary antibody against p53. Subsequently, incubate with a corresponding secondary antibody.
- Detection: Visualize the protein bands and quantify the signal intensity.

HIF-1α Reporter Assay

This assay measures the activation of the Hypoxia-Inducible Factor 1-alpha (HIF-1 α) signaling pathway.

- **Cell Transfection:** Co-transfect HEK-293 cells with a reporter plasmid containing multiple copies of the Hypoxia Responsive Element (HRE) driving a luciferase gene, and a control plasmid (e.g., pRL-SV40 encoding Renilla luciferase).[5]
- **Cell Treatment:** Treat the transfected cells with Fenbendazole or a vehicle control.
- **Hypoxic Conditions:** Expose the cells to hypoxic conditions (1% O₂) for 24 hours.[5]
- **Luciferase Assay:** Lyse the cells and measure both firefly and Renilla luciferase activities.
- **Data Analysis:** Normalize the HRE-driven luciferase activity to the control luciferase activity to determine the fold change in HIF-1 α activation.

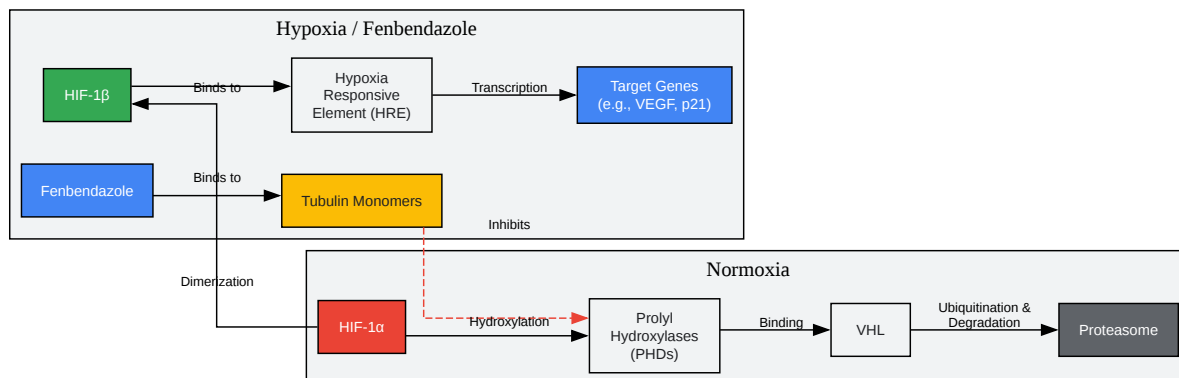
In Vitro Tubulin Polymerization Assay

This assay evaluates the effect of Fenbendazole on the polymerization of tubulin, a key mechanism of its anthelmintic and potential anticancer activity.

- **Reaction Mixture:** Prepare a reaction mixture containing purified bovine tubulin.
- **Initiation of Polymerization:** Initiate tubulin polymerization by raising the temperature.
- **Treatment:** Add Fenbendazole, a positive control (e.g., colchicine), or a vehicle control (DMSO) to the reaction mixture.[6]
- **Monitoring Polymerization:** Monitor the increase in turbidity of the solution spectrophotometrically at 340 nm over time.[6]
- **Data Analysis:** Compare the polymerization curves of the treated samples to the control to determine the inhibitory effect of Fenbendazole.

Signaling Pathways and Workflows

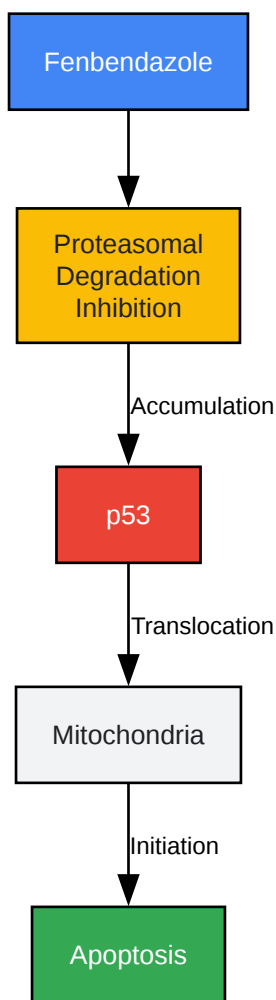
Fenbendazole's Effect on HIF-1 α Signaling



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Caption: Fenbendazole inhibits PHDs, stabilizing HIF-1 α and promoting target gene transcription.

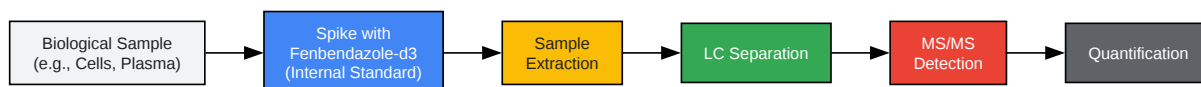
p53 Activation Pathway by Fenbendazole



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Caption: Fenbendazole leads to p53 accumulation and mitochondrial translocation, inducing apoptosis.

Analytical Workflow for Fenbendazole Quantification



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Caption: A typical workflow for the quantification of Fenbendazole using **Fenbendazole-d3** as an internal standard.

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